
4-N,2,5-trimethylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,2,5-trimethylpyridine-3,4-diamine, also known as TPD, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and has a molecular formula of C9H13N3. TPD has been used in various fields such as organic chemistry, materials science, and biochemistry.
Mechanism of Action
4-N,2,5-trimethylpyridine-3,4-diamine has been shown to have a mechanism of action that involves the interaction with proteins and other biomolecules. This compound has been shown to interact with proteins such as bovine serum albumin and lysozyme, which can lead to changes in their structure and function. This compound has also been shown to interact with DNA, which can lead to changes in its structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects that are dependent on its concentration and the type of biomolecule it interacts with. This compound has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in cells and tissues.
Advantages and Limitations for Lab Experiments
4-N,2,5-trimethylpyridine-3,4-diamine has several advantages and limitations for lab experiments. One advantage of this compound is its unique properties, which make it useful in various fields such as organic chemistry and materials science. Another advantage of this compound is its availability, as it can be synthesized through several methods. One limitation of this compound is its toxicity, as it can be harmful if ingested or inhaled. Another limitation of this compound is its stability, as it can degrade over time if not stored properly.
Future Directions
There are several future directions for the use of 4-N,2,5-trimethylpyridine-3,4-diamine in scientific research. One direction is the synthesis of new metal complexes using this compound as a ligand, which can lead to the development of new catalysts and other materials. Another direction is the use of this compound in the synthesis of new organic semiconductors, which can lead to the development of new electronic devices. Another direction is the use of this compound in the synthesis of new polymers, which can lead to the development of new materials for various applications.
Synthesis Methods
4-N,2,5-trimethylpyridine-3,4-diamine can be synthesized through several methods, including the Pinner reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pinner reaction involves the reaction of 2,5-dimethylpyridine with acetic anhydride and hydrogen chloride. The Skraup reaction involves the reaction of aniline, glycerol, and sulfuric acid with 2,5-dimethylpyridine. The Bischler-Napieralski reaction involves the reaction of 2,5-dimethylpyridine with ethyl glyoxalate and sulfuric acid.
Scientific Research Applications
4-N,2,5-trimethylpyridine-3,4-diamine has been widely used in scientific research due to its unique properties. This compound has been used as a ligand in the synthesis of metal complexes, which have been used in catalysis and other applications. This compound has also been used in the synthesis of organic semiconductors, which have been used in electronic devices such as solar cells and transistors. This compound has been used as a dopant in the synthesis of polymers, which have been used in various applications such as sensors and actuators.
Properties
| 193690-64-1 | |
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-N,2,5-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-11-6(2)7(9)8(5)10-3/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
XSFXECSSLNWVRG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1NC)N)C |
Canonical SMILES |
CC1=CN=C(C(=C1NC)N)C |
synonyms |
3,4-Pyridinediamine, N4,2,5-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
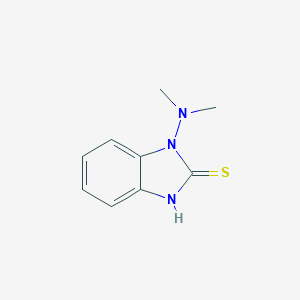
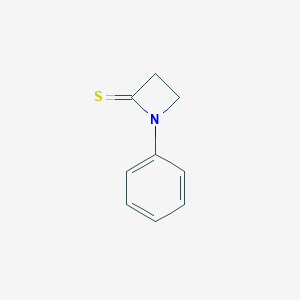
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
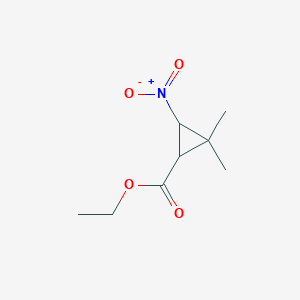
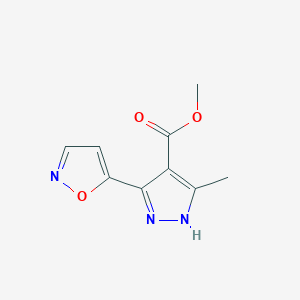
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
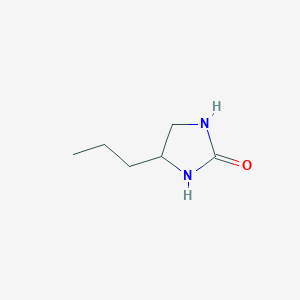
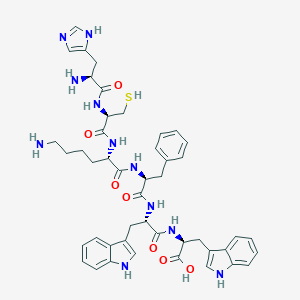
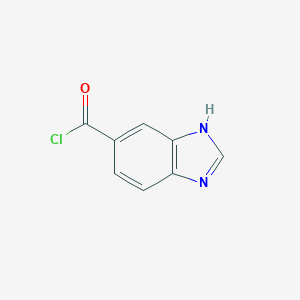
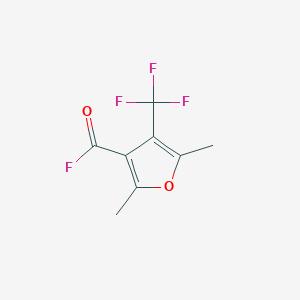
![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)
